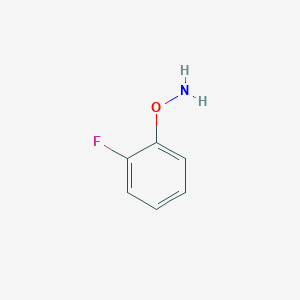

O-(2-fluorophenyl)hydroxylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

O-(2-fluorophenyl)hydroxylamine is an organic compound with the molecular weight of 163.58 . It is a hydrochloride salt and its IUPAC name is this compound hydrochloride .

Synthesis Analysis

The synthesis of this compound and its analogues has been reported in the literature . The synthetic methodology gives access to O-((ferrocenyl)(aryl)methyl)hydroxylamines, a class of compounds not yet reported in the literature . The synthesis involves the reaction of the starting material until complete consumption is confirmed by TLC .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6FNO.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4H,8H2;1H . This compound contains a fluorophenyl group attached to a hydroxylamine group .Chemical Reactions Analysis

This compound is a derivative of hydroxylamines . Hydroxylamines are known to exhibit remarkable potential as electrophilic aminating agents and as a source of the amino group . They facilitate stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intra-molecular cyclizations without the requirement of expensive metal catalysts .Physical And Chemical Properties Analysis

This compound is a hydrochloride salt . The molecular weight of this compound is 163.58 .Aplicaciones Científicas De Investigación

Fluorescence Probes and Biosensors

O-(2-fluorophenyl)hydroxylamine derivatives have been explored for their potential as highly selective and sensitive fluorescence probes. Such compounds demonstrate specific interactions with certain ions or molecules, enabling the detection and quantification of these targets within complex biological matrices. For example, rhodamine B hydroxylamide has been characterized as a selective and sensitive fluorescence probe for copper(II), showcasing its utility in detecting Cu(2+) directly in human serum. This application is crucial for understanding copper's role in biological systems and its implications for health and disease Chen et al., 2009.

Bioactivation and Pharmacokinetics

The bioactivation and pharmacokinetics of drugs containing this compound structures have been studied, highlighting the importance of cytochrome P450 enzymes in the metabolic processing of these compounds. For instance, fluorinated 2-aryl-benzothiazole antitumor molecules undergo bioactivation mediated by cytochromes P450 1A1 and 2W1, leading to the formation of reactive intermediates that contribute to their antitumor activity. Conversely, cytochrome P450 2S1 is involved in the deactivation of these compounds, attenuating their anticancer effects. This interplay between activation and deactivation pathways is critical for optimizing the therapeutic efficacy and safety of such drugs Wang & Guengerich, 2012.

Synthetic Applications

The synthetic versatility of this compound derivatives has been leveraged in the development of novel chemical methodologies. These compounds serve as intermediates in the formation of various chemical bonds and structures, including C-N, N-N, O-N, and S-N bonds. Such reactions enable the efficient synthesis of a wide range of organic molecules, including pharmaceuticals and materials with specific functionalities. The ability to perform stereo- and regioselective transformations without the need for expensive metal catalysts is particularly advantageous in the context of green chemistry and sustainable development Sabir et al., 2018.

Mecanismo De Acción

Target of Action

O-(2-fluorophenyl)hydroxylamine is a compound that has been synthesized as an analogue of the diaryl hydroxylamine scaffold . The diaryl hydroxylamine scaffold has been identified as having the potential to inhibit all three enzymes of the first step of the kynurenine pathway , which is the main tryptophan degradation pathway in mammals . This pathway is often activated in cancer .

Mode of Action

It is known that the diaryl hydroxylamine scaffold, to which this compound is an analogue, can inhibit the enzymes involved in the first step of the kynurenine pathway . This suggests that this compound may interact with these enzymes and inhibit their activity, thereby affecting the kynurenine pathway.

Biochemical Pathways

The kynurenine pathway, the main tryptophan degradation pathway in mammals, is the primary biochemical pathway affected by this compound . This pathway is often activated in cancer , and its inhibition could potentially have therapeutic effects.

Result of Action

The result of the action of this compound is likely to be the inhibition of the enzymes involved in the first step of the kynurenine pathway . This could potentially disrupt the pathway and have downstream effects on tryptophan degradation, which could be beneficial in the context of diseases where this pathway is overactivated, such as cancer .

Propiedades

IUPAC Name |

O-(2-fluorophenyl)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-5-3-1-2-4-6(5)9-8/h1-4H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDAMQLLWGWRNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)ON)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-3-octadecyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2822373.png)

![4-hydrazinyl-7,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B2822376.png)

![7-hexyl-3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2822378.png)

![2'-Phenyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2822383.png)

![1-[(4Ar,7aR)-2,2-dimethyl-3,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazin-4-yl]prop-2-en-1-one](/img/structure/B2822389.png)

![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-5-bromofuran-2-carboxamide](/img/structure/B2822392.png)

![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2822393.png)